![molecular formula C13H11N3O B5463088 5-(1H-imidazol-1-ylmethyl)-8-quinolinol](/img/structure/B5463088.png)
5-(1H-imidazol-1-ylmethyl)-8-quinolinol
Overview
Description
5-(1H-imidazol-1-ylmethyl)-8-quinolinol is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.090211983 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Properties
SARS-CoV-2 Inhibition
DD1 has been identified as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that DD1 functions as a chloroquine analogue, exhibiting higher solvation energy in aqueous solutions compared to other antiviral agents like brincidofovir and chloroquine. Molecular docking studies have demonstrated that DD1 can effectively bind to the active sites of COVID-19 receptors (6WCF and 6Y84), suggesting its potential as a therapeutic option for treating COVID-19 infections .
Mechanism of Action
The mechanism by which DD1 exerts its antiviral effects involves the formation of intra-molecular hydrogen bonds and favorable intermolecular interactions, which enhance its reactivity compared to chloroquine. The compound's structural features, particularly the imidazole ring, play a crucial role in its biological activity .
Anticancer Applications
Targeting BRD4
DD1 has also been investigated for its ability to inhibit bromodomain-containing protein 4 (BRD4), a target implicated in various cancers. The compound's design allows it to interfere with BRD4's function, potentially leading to reduced cancer cell proliferation and metastasis. Studies suggest that imidazole derivatives like DD1 can effectively disrupt the interactions between BRD4 and acetylated lysine residues, thereby influencing cancer-related pathways .
Other Biological Activities
Antibacterial and Antifungal Properties
Beyond its antiviral and anticancer capabilities, DD1 exhibits antibacterial and antifungal activities. The imidazole structure contributes to its ability to interact with biological membranes and disrupt microbial functions. This makes it a candidate for further exploration in the development of new antimicrobial agents .
Comparative Data Tables
The following table summarizes key properties and findings related to DD1:
Property/Activity | DD1 | Comparison Agent |
---|---|---|
Antiviral Activity | Effective against SARS-CoV-2 | Chloroquine |
Binding Affinity | High (docking studies) | Brincidofovir |
Anticancer Target | Inhibits BRD4 | Nitroxoline |
Solvation Energy | Higher in aqueous solutions | Lower than other antivirals |
Antibacterial Activity | Present | Various standard antibiotics |
Case Studies
- Synthesis and Characterization : A study detailed the synthesis of DD1 through a reaction involving 5-(chloromethyl)quinolin-8-ol hydrochloride and 1H-imidazole. Characterization techniques included FT-IR, NMR spectroscopy, and X-ray diffraction, confirming the compound's structure and purity .
- Molecular Docking Analysis : Molecular docking studies provided insights into how DD1 interacts with viral proteins. The results indicated favorable binding modes that could inform future drug design efforts aimed at enhancing efficacy against SARS-CoV-2 .
- In Vitro Studies on Cancer Cells : Preliminary in vitro studies demonstrated that DD1 could inhibit the growth of various cancer cell lines by targeting BRD4. This suggests that further investigations into its anticancer properties are warranted .
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)quinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-12-4-3-10(8-16-7-6-14-9-16)11-2-1-5-15-13(11)12/h1-7,9,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGZMWNWBBHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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